molecular formula C18H16N2O3S B4900340 N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide

N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide

Cat. No. B4900340
M. Wt: 340.4 g/mol
InChI Key: WEXLHLICTNPAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies. TAK-659 is currently being studied in preclinical and clinical trials for its potential use as a cancer treatment.

Mechanism of Action

TAK-659 inhibits N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide by binding to the enzyme's active site, preventing the phosphorylation of downstream signaling proteins. This leads to decreased activation of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. TAK-659 has also been shown to inhibit other kinases in the same family as this compound, such as Tec and Itk.
Biochemical and Physiological Effects
In addition to its effects on B-cell malignancies, TAK-659 has been shown to have anti-inflammatory effects. This compound is also involved in the signaling pathways of other immune cells, such as macrophages and dendritic cells. Inhibition of this compound by TAK-659 has been shown to decrease the production of pro-inflammatory cytokines and chemokines in these cells, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool, including its specificity for N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide and its ability to enhance the activity of other cancer treatments. However, TAK-659 has not yet been approved for clinical use, and its long-term safety and efficacy are still being studied. Additionally, the synthesis of TAK-659 is complex and may limit its availability for research purposes.

Future Directions

Future research on TAK-659 may include studies on its efficacy in combination with other cancer treatments, as well as its potential use in autoimmune diseases. The development of more potent and specific N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide inhibitors may also be an area of focus. Finally, the long-term safety and efficacy of TAK-659 in clinical trials will need to be closely monitored.

Scientific Research Applications

TAK-659 has been shown to be effective in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide signaling, resulting in decreased proliferation and survival of cancer cells. TAK-659 has also been shown to enhance the activity of other cancer treatments, such as rituximab and venetoclax.

properties

IUPAC Name

N-[4-methyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-6-7-14(20-18(22)16-5-2-8-23-16)15(10-12)19-17(21)11-13-4-3-9-24-13/h2-10H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXLHLICTNPAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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